Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate
Brand Name: Vulcanchem
CAS No.: 1491449-60-5
VCID: VC3193997
InChI: InChI=1S/C11H16ClN3O2/c1-3-17-11(16)5-4-6-13-10-7-9(12)14-8(2)15-10/h7H,3-6H2,1-2H3,(H,13,14,15)
SMILES: CCOC(=O)CCCNC1=CC(=NC(=N1)C)Cl
Molecular Formula: C11H16ClN3O2
Molecular Weight: 257.72 g/mol

Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate

CAS No.: 1491449-60-5

Cat. No.: VC3193997

Molecular Formula: C11H16ClN3O2

Molecular Weight: 257.72 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate - 1491449-60-5

Specification

CAS No. 1491449-60-5
Molecular Formula C11H16ClN3O2
Molecular Weight 257.72 g/mol
IUPAC Name ethyl 4-[(6-chloro-2-methylpyrimidin-4-yl)amino]butanoate
Standard InChI InChI=1S/C11H16ClN3O2/c1-3-17-11(16)5-4-6-13-10-7-9(12)14-8(2)15-10/h7H,3-6H2,1-2H3,(H,13,14,15)
Standard InChI Key ZTNWIMPHYQZCRY-UHFFFAOYSA-N
SMILES CCOC(=O)CCCNC1=CC(=NC(=N1)C)Cl
Canonical SMILES CCOC(=O)CCCNC1=CC(=NC(=N1)C)Cl

Introduction

Chemical Identity and Structure

Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate is characterized by a distinct molecular structure featuring a pyrimidine core with specific substituents. The compound consists of a 6-chloro-2-methylpyrimidine ring connected via an amino linkage to a 4-carbon chain terminated with an ethyl ester group.

Basic Identification

ParameterValue
PubChem CID62922902
CAS Registry Number1491449-60-5
Creation Date in Database2012-10-22
Last Modification Date2025-04-05

The compound is registered in chemical databases with several synonyms, including its IUPAC name and alternative nomenclature formats .

Structural Components

The molecular structure of Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate comprises several key structural elements:

  • A pyrimidine heterocyclic ring system

  • A chlorine atom at position 6 of the pyrimidine ring

  • A methyl group at position 2 of the pyrimidine ring

  • A secondary amine (NH) linkage at position 4 of the pyrimidine

  • A four-carbon butanoate chain connected to the amine

  • An ethyl ester functional group at the terminus of the chain

This structural arrangement contributes to the compound's chemical behavior, reactivity patterns, and potential applications in various chemical and biological contexts.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate determine its behavior in various chemical environments and its potential utility in research and applications.

Molecular Characteristics

Table 2: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₆ClN₃O₂
Molecular Weight257.72 g/mol
Exact Mass257.0931045 Da

These fundamental properties establish the basic identity of the compound and are essential for analytical identification and characterization procedures .

Computed Physicochemical Properties

Various computational methods have been used to predict the physicochemical properties of this compound, providing insights into its potential behavior in different environments.

Table 3: Computed Physicochemical Properties

PropertyValueSignificance
XLogP3-AA2.4Measure of lipophilicity/hydrophobicity
Hydrogen Bond Donor Count1Contributes to intermolecular interactions
Hydrogen Bond Acceptor Count5Affects solubility and binding potential
Rotatable Bond Count7Indicates molecular flexibility

These computed properties suggest that Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate has moderate lipophilicity with a reasonable balance of hydrogen bond donors and acceptors, along with significant conformational flexibility due to its rotatable bonds .

Structural Comparison with Related Compounds

Comparing Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate with structurally related compounds provides insights into structure-property relationships and potential functional similarities.

Comparison with Pyridine Analog

A closely related compound, Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate, shares similar structural features but contains a pyridine instead of a pyrimidine ring system.

Table 4: Comparison with Pyridine Analog

ParameterEthyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoateEthyl 4-[(4-chloropyridin-2-yl)amino]butanoate
Molecular FormulaC₁₁H₁₆ClN₃O₂C₁₁H₁₅ClN₂O₂
Molecular Weight257.72 g/mol242.70 g/mol
Heterocyclic CorePyrimidine (diazine)Pyridine (azine)
Number of Ring Nitrogens21
Position of ChlorinePosition 6Position 4
Additional SubstituentMethyl at position 2None specified

Other Related Structures

The (6-chloro-2-methylpyrimidin-4-yl)amino moiety appears as a structural component in other compounds, such as 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, suggesting that this functional group serves as an important building block in the design of various chemical entities .

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